(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride
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Overview
Description
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, an aminopropanoyl group, and a carbonitrile group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for various pharmaceuticals and natural compounds . The process often includes the transformation of pre-prepared or in situ formed NH imines, utilizing biomimetic chemocatalysis inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) has been explored to encapsulate organocatalysts like proline and its derivatives, providing a platform for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Scientific Research Applications
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological processes. The exact pathways depend on the specific application, but it often involves binding to active sites of enzymes or receptors, altering their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Proline: A natural amino acid used as an organocatalyst in various asymmetric reactions.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in similar applications, including catalysis and drug synthesis.
α-Chiral primary amines: These compounds are valuable in the synthesis of pharmaceuticals and natural products.
Uniqueness
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific combination of functional groups and chiral centers, which provide distinct reactivity and selectivity in chemical reactions. Its ability to serve as a versatile building block and catalyst in various applications sets it apart from other similar compounds .
Properties
CAS No. |
1586804-63-8 |
---|---|
Molecular Formula |
C8H14ClN3O |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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